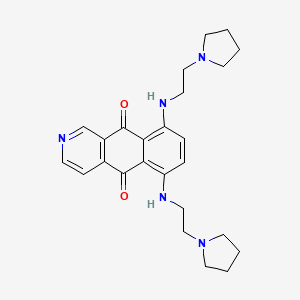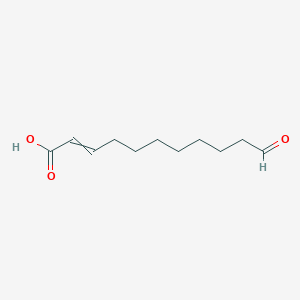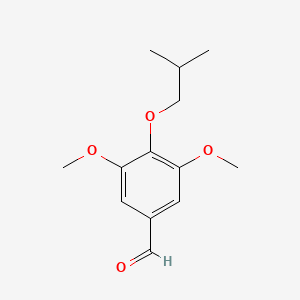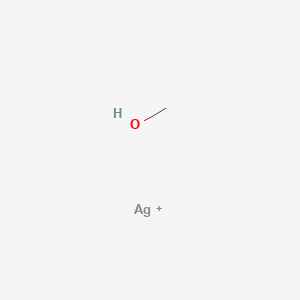
Silver;methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silver methanol, often studied in the context of silver catalysts and methanol reactions, is a compound of significant interest in various scientific fields. Silver, a noble metal, is known for its excellent catalytic properties, while methanol is a simple alcohol widely used as a solvent, antifreeze, fuel, and feedstock in chemical synthesis. The combination of these two substances has led to numerous applications, particularly in catalysis and industrial chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of silver methanol catalysts typically involves the impregnation of silver onto a support material such as alumina (Al₂O₃). One common method is the incipient wetness impregnation technique, where a solution of silver nitrate (AgNO₃) is added to the support material, followed by drying and calcination to produce the silver-loaded catalyst .
Industrial Production Methods
In industrial settings, the oxidative dehydrogenation of methanol to formaldehyde is a major process that utilizes silver catalysts. This process involves passing a mixture of methanol, steam, and air over a bed of polycrystalline silver particles at high temperatures (560 to 700°C) and ambient pressure . The silver catalyst facilitates the conversion of methanol to formaldehyde, which is a key intermediate in the production of resins, plastics, and other chemicals.
化学反应分析
Types of Reactions
Silver methanol catalysts are primarily involved in oxidation reactions. The partial oxidation of methanol to formaldehyde is a well-studied reaction, where methanol is converted to formaldehyde and water in the presence of a silver catalyst . This reaction is highly exothermic and requires precise control of reaction conditions to maximize yield and selectivity.
Common Reagents and Conditions
Reagents: Methanol (CH₃OH), oxygen (O₂)
Conditions: High temperatures (560 to 700°C), ambient pressure, presence of a silver catalyst
Major Products
Formaldehyde (CH₂O): The primary product of methanol oxidation
Water (H₂O): A byproduct of the reaction
科学研究应用
Silver methanol catalysts have a wide range of applications in scientific research and industry:
作用机制
The mechanism of action of silver methanol catalysts involves the activation of methanol molecules on the surface of the silver catalyst. The silver atoms facilitate the dissociation of methanol into reactive intermediates, which then undergo oxidation to form formaldehyde and water . The presence of oxygen-containing active sites on the silver surface is crucial for the catalytic activity, as these sites participate in the conversion of methanol into carbonyl compounds .
相似化合物的比较
Similar Compounds
Copper methanol catalysts: Used in similar oxidative dehydrogenation reactions but with different selectivity and efficiency profiles.
Platinum and palladium catalysts: Widely used in VOC combustion but are more expensive compared to silver catalysts.
Uniqueness
Silver methanol catalysts are unique due to their high selectivity and efficiency in the partial oxidation of methanol to formaldehyde. They offer a cost-effective alternative to other noble metal catalysts like platinum and palladium, making them highly valuable in industrial applications .
属性
CAS 编号 |
219708-82-4 |
|---|---|
分子式 |
CH4AgO+ |
分子量 |
139.910 g/mol |
IUPAC 名称 |
silver;methanol |
InChI |
InChI=1S/CH4O.Ag/c1-2;/h2H,1H3;/q;+1 |
InChI 键 |
YAKBBMYCJZRGNZ-UHFFFAOYSA-N |
规范 SMILES |
CO.[Ag+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B12561239.png)

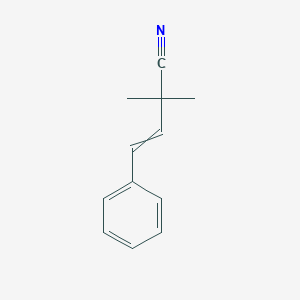
![4-[(Z)-(Hydroxyimino)methyl]-2-methylphenol](/img/structure/B12561250.png)
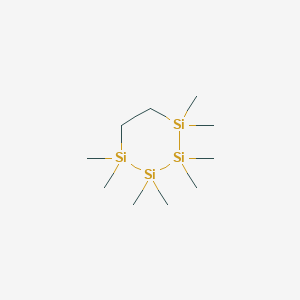
![7-Chloro-4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]quinoline](/img/structure/B12561268.png)
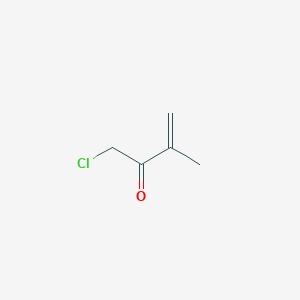
![1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea](/img/structure/B12561279.png)
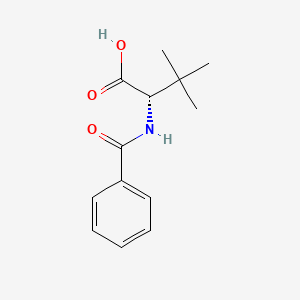
![4-[2-(2-chlorophenyl)-4-(3-methoxyphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B12561293.png)
